molecular formula C11H12N2O3 B2947694 2-oxo-3-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid CAS No. 1548186-68-0

2-oxo-3-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid

Cat. No.: B2947694
CAS No.: 1548186-68-0
M. Wt: 220.228
InChI Key: ASRBUXIQHDAEIL-UHFFFAOYSA-N
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Description

2-Oxo-3-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is a benzodiazole derivative featuring a bicyclic structure comprising a benzene ring fused with a diazole ring. The compound is substituted at position 3 with an isopropyl (propan-2-yl) group and at position 5 with a carboxylic acid moiety. The molecular formula is C₁₁H₁₂N₂O₃, with an approximate molecular weight of 220.23 g/mol (calculated based on structural analogs in and ).

The benzodiazole core is a privileged scaffold in medicinal chemistry, often associated with bioactivity in pharmaceuticals. The carboxylic acid group at position 5 allows for further functionalization, such as esterification or amidation, to modulate pharmacokinetic properties.

Properties

IUPAC Name

2-oxo-3-propan-2-yl-1H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-6(2)13-9-5-7(10(14)15)3-4-8(9)12-11(13)16/h3-6H,1-2H3,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRBUXIQHDAEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=CC(=C2)C(=O)O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-Oxo-3-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid (CAS No. 1548186-68-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, structure-activity relationships (SAR), and other pharmacological effects.

The molecular formula of this compound is C11H12N2O3, with a molecular weight of 220.228 g/mol. The structure features a benzodiazole core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various derivatives of benzodiazoles, including this compound. Research indicates that modifications to the benzodiazole core can significantly influence the compound's efficacy against cancer cell lines.

Case Study:
A study evaluated the anticancer effects of several benzodiazole derivatives against human cancer cell lines such as HeLa (cervical cancer), SMMC-7721 (liver cancer), and K562 (leukemia). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range:

CompoundCell LineIC50 (μM)
2-Oxo...HeLa0.126
2-Oxo...SMMC-77210.071
2-Oxo...K5620.164

These findings suggest that the presence of an isopropyl group at position three enhances anticancer activity compared to other substituents .

Structure-Activity Relationship (SAR)

The SAR studies have identified key functional groups that enhance biological activity. Electron-donating groups such as methoxy (-OCH₃) improve potency, while electron-withdrawing groups tend to decrease it. For example:

SubstituentEffect on Activity
-OCH₃Increases
-FDecreases

This relationship underscores the importance of molecular structure in determining biological efficacy .

Other Biological Activities

In addition to anticancer properties, compounds similar to 2-oxo-3-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazole have been investigated for their anti-inflammatory and antimicrobial activities. For instance, some derivatives have shown promising results in inhibiting bacterial growth and reducing inflammation markers in vitro.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The target compound is compared to analogs with substitutions at positions 1, 3, or 6 of the benzodiazole core, as well as halogenated derivatives. Key differences include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target : 2-Oxo-3-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid 3-(propan-2-yl) C₁₁H₁₂N₂O₃ 220.23 Branched alkyl chain enhances lipophilicity; moderate steric hindrance
1-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid () 1-methyl C₉H₈N₂O₃ 192.17 Smaller substituent; increased polarity due to methyl group
1-Cyclopropyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid () 1-cyclopropyl C₁₁H₁₀N₂O₃ 218.21 Strained cyclopropyl ring; potential conformational rigidity
3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid (CAS 1150102-58-1; ) 3-methyl C₉H₈N₂O₃ 192.17 Linear alkyl chain; lower steric hindrance
6-Bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid () 6-Br, 1,3-dimethyl C₁₀H₉BrN₂O₃ 285.10 Halogenation increases molecular weight; bromine may enhance reactivity
1-Ethyl-2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid () 1-ethyl, 2-sulfanylidene C₁₀H₁₀N₂O₂S 246.27 Thione group introduces sulfur; alters electronic properties

Impact of Substituents on Properties

Lipophilicity :

  • The isopropyl group in the target compound increases lipophilicity (logP ~1.5–2.0 estimated) compared to methyl (logP ~0.5–1.0) or cyclopropyl (logP ~1.0–1.5) substituents. This enhances membrane permeability but may reduce aqueous solubility.
  • Halogenation (e.g., bromine in ) further elevates molecular weight and lipophilicity.

For example, highlights that bulky substituents can direct acylation to less hindered sites.

Electronic Effects :

  • Electron-withdrawing groups (e.g., sulfanylidene in ) alter the electron density of the benzodiazole core, influencing reactivity and acidity of the carboxylic acid.

Synthetic Accessibility :

  • Methyl and cyclopropyl analogs () are synthesized via straightforward alkylation or cyclopropanation, while halogenated derivatives () require bromination steps.

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